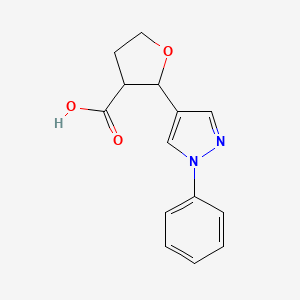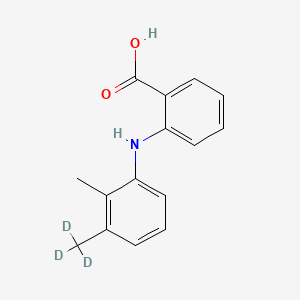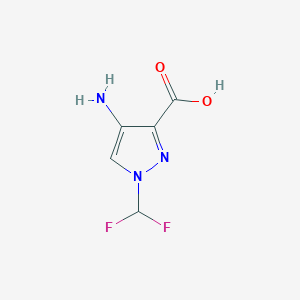
3',4'-Dihydroxytrimethoprim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’-Dihydroxytrimethoprim: is a derivative of trimethoprim, a well-known antibiotic This compound is characterized by the presence of two hydroxyl groups at the 3’ and 4’ positions of the trimethoprim molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dihydroxytrimethoprim typically involves the modification of trimethoprim. One common method starts with the condensation of 3,4,5-trimethoxybenzaldehyde with aniline propionitrile, followed by cyclization with guanidine compounds . This process can be carried out under reflux conditions in an inert solvent, such as ethanol.
Industrial Production Methods: Industrial production of 3’,4’-Dihydroxytrimethoprim follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3’,4’-Dihydroxytrimethoprim undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted compounds depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3’,4’-Dihydroxytrimethoprim is used as a starting material for the synthesis of various derivatives with potential antimicrobial properties. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used to study the inhibition of dihydrofolate reductase, an enzyme crucial for DNA synthesis in bacteria. This makes it a valuable tool in understanding bacterial resistance mechanisms .
Medicine: Although not widely used as a therapeutic agent, 3’,4’-Dihydroxytrimethoprim serves as a model compound for developing new antibiotics and studying drug interactions .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products .
Wirkmechanismus
3’,4’-Dihydroxytrimethoprim exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleic acids. By blocking this pathway, the compound prevents the synthesis of DNA and RNA, leading to the inhibition of bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Trimethoprim: The parent compound, widely used as an antibiotic.
Pyrimethamine: Another antifolate compound used in the treatment of malaria.
Methotrexate: A chemotherapeutic agent that also inhibits dihydrofolate reductase.
Uniqueness: 3’,4’-Dihydroxytrimethoprim is unique due to the presence of hydroxyl groups at the 3’ and 4’ positions, which confer distinct chemical properties and potential for further functionalization. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
71525-06-9 |
|---|---|
Molekularformel |
C12H14N4O3 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
5-[(2,4-diaminopyrimidin-5-yl)methyl]-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C12H14N4O3/c1-19-9-4-6(3-8(17)10(9)18)2-7-5-15-12(14)16-11(7)13/h3-5,17-18H,2H2,1H3,(H4,13,14,15,16) |
InChI-Schlüssel |
WVHDIARSSOXGNW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)O)CC2=CN=C(N=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2-Aminoethyl)amino]-pentanoic acid](/img/structure/B12310273.png)


![5,19-Diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12310283.png)
![Tert-butyl 4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12310286.png)


![rac-[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, cis](/img/structure/B12310309.png)



